4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base.
Formation of the Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis in vitro.
Biology: The compound can be used as a probe to study biological pathways involving thiazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-fluorophenyl)benzamide: This compound shares a similar structure but lacks the thiazole ring.
N-(2-fluorophenyl)-4-methylthiazole-5-carboxamide: This compound contains the thiazole ring but lacks the ethoxy group.
Uniqueness
4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is unique due to the combination of the ethoxy group, fluorophenyl group, and thiazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
4-ethoxy-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-3-25-15-10-8-14(9-11-15)19(24)22-12-18-13(2)23-20(26-18)16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWBEHFBZZBZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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